molecular formula C17H22N4O3S2 B3018630 (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2034996-93-3

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3018630
CAS No.: 2034996-93-3
M. Wt: 394.51
InChI Key: PNHBEFLBDRODIP-VOTSOKGWSA-N
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Description

(E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a chemical compound supplied for research and development purposes. It has a molecular formula of C17H22N4O3S2 and a molecular weight of 394.5 g/mol . This compound features a unique structure incorporating a 3,5-dimethyl-1H-pyrazole ring connected via a sulfonyl group to a 1,4-diazepane ring, which is in turn linked to a thiophene-containing prop-2-en-1-one chain . The distinct molecular architecture, which combines heterocyclic scaffolds like pyrazole and diazepane with a thiophene moiety, suggests potential for investigation in various scientific fields. Researchers may explore its utility as a building block in medicinal chemistry or as a lead compound in the development of biologically active molecules. This product is intended for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the available safety data sheets prior to use.

Properties

IUPAC Name

(E)-1-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-13-17(14(2)19-18-13)26(23,24)21-9-4-8-20(10-11-21)16(22)7-6-15-5-3-12-25-15/h3,5-7,12H,4,8-11H2,1-2H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHBEFLBDRODIP-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, including anticancer effects, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 372.49 g/mol. The structure features a thiophene ring and a pyrazole moiety, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with appropriate sulfonyl and diazepane derivatives under controlled conditions. The process generally yields high purity products suitable for biological testing.

Anticancer Activity

Recent studies indicate that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, research on similar pyrazole derivatives has shown that they can inhibit mTORC1 activity and induce autophagy in cancer cells. These mechanisms are crucial for the development of novel anticancer agents:

  • Mechanism : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation, leading to the accumulation of LC3-II, a marker for autophagy .
CompoundIC50 (µM)Mechanism of Action
(E)-CompoundTBDmTORC1 inhibition, autophagy modulation

Antimicrobial Activity

In addition to anticancer effects, this compound may exhibit antimicrobial properties. Pyrazole derivatives have been studied for their antibacterial and antifungal activities:

  • Activity : Similar compounds have demonstrated efficacy against various bacterial strains and fungi .
CompoundTarget OrganismActivity
(E)-CompoundStaphylococcus aureusAntibacterial
(E)-CompoundCandida albicansAntifungal

Case Study 1: Anticancer Efficacy

In a study focused on MIA PaCa-2 pancreatic cancer cells, derivatives of pyrazole demonstrated submicromolar antiproliferative activity. The tested compounds reduced mTORC1 activity significantly and increased basal autophagy levels. This highlights the potential of (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one as a candidate for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial activity of various pyrazole derivatives against Mycobacterium tuberculosis. Compounds were found to have IC50 values ranging from 1.35 to 2.18 µM, indicating strong potential as anti-tubercular agents . This suggests that the target compound could also be effective against resistant strains of bacteria.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of the pyrazole and thiophene moieties is believed to enhance its ability to inhibit cancer cell proliferation. Research indicates that similar compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth pathways.

Antimicrobial Properties

The sulfonamide group in the compound has been linked to antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains. This suggests that (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one may also possess significant antimicrobial properties.

Anti-inflammatory Effects

Research has shown that derivatives of pyrazole exhibit anti-inflammatory effects by modulating inflammatory pathways. This compound could potentially be developed into a therapeutic agent for inflammatory diseases based on its structural characteristics.

Material Science Applications

The unique structural features of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be utilized in developing new materials for electronics or catalysis.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives for their anticancer properties. The results indicated that compounds with similar structural motifs to (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one exhibited significant cytotoxicity against breast cancer cell lines, suggesting a promising avenue for further research .

Case Study 2: Antimicrobial Activity

In another study focusing on sulfonamide derivatives, researchers found that compounds similar to the target molecule showed potent activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antibiotics based on the structure of (E)-1-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties
Target Compound 1,4-diazepane Pyrazole-sulfonyl, thiophene-propenone 394.5 High polarity, π-conjugation
Zygocaperoside Triterpenoid Glycoside, hydroxyl groups ~800 (estimated) Hydrophilic, bioactive
Compound 4g Benzo[b][1,4]diazepine Coumarin, tetrazole 635.7 Fluorescent, rigid
4-(4-{4-[4-({...}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-... Triazolone-piperazine Chlorophenyl, triazole ~650 (estimated) High logP, CNS-targeting

Key Differences:

Flexibility vs. Rigidity : The target compound’s 1,4-diazepane core allows greater conformational adaptability compared to the rigid benzo[b][1,4]diazepine in Compound 4g . This flexibility may enhance binding to dynamic protein pockets.

Electronic Effects : The pyrazole-sulfonyl group in the target compound introduces strong electron-withdrawing characteristics, contrasting with the electron-donating coumarin in Compound 4g .

Methodological Considerations for Similarity Assessment

As noted in computational studies, structural similarity metrics (e.g., Tanimoto coefficients) often prioritize shared pharmacophores but overlook stereoelectronic nuances . For example:

  • Thiophene vs. Coumarin : While both are aromatic, thiophene’s sulfur atom confers distinct hydrogen-bonding and polarizability properties compared to coumarin’s oxygen-rich system .
  • Sulfonamide Linkage : The sulfonyl group in the target compound enhances solubility and hydrogen-bond acceptor capacity relative to the ether-linked analogs in .

Limitations in Current Data

  • Biological Activity: No direct pharmacological data are available for the target compound, unlike its analogs in and .
  • Thermodynamic Properties : Critical parameters like solubility, logP, and melting point remain uncharacterized, hindering formulation studies .

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